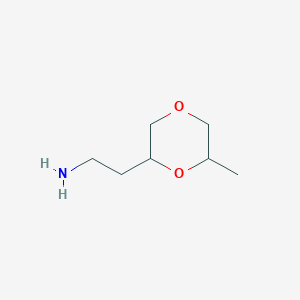![molecular formula C8H14ClN B13515648 3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride is a heterocyclic compound with the molecular formula C8H14ClN. It is a cyclic amine that features a unique tricyclic structure, making it an interesting subject for chemical and pharmaceutical research. This compound is known for its structural similarity to various neurotransmitters, including acetylcholine and nicotine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclopentadiene derivative, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require:
Temperature: Moderate temperatures (20-50°C) to facilitate cyclization.
Solvent: Polar solvents like ethanol or methanol to dissolve reactants and intermediates.
Catalysts: Acid catalysts such as hydrochloric acid to promote the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and easy monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques like recrystallization or chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation Products: Oxidized amine derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted amine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its interactions with biological receptors, particularly those related to neurotransmission.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which 3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or inhibit the action of natural neurotransmitters, leading to altered neuronal signaling pathways. This interaction is crucial for its potential therapeutic applications, particularly in modulating neurotransmission in the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Nicotine: Shares structural similarities and interacts with nicotinic acetylcholine receptors.
Acetylcholine: A natural neurotransmitter with a similar functional group.
Muscarine: Another neurotransmitter analog with a comparable structure.
Uniqueness
3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride is unique due to its tricyclic structure, which provides distinct chemical and biological properties. Unlike simpler analogs, its rigid framework allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H14ClN |
|---|---|
Peso molecular |
159.65 g/mol |
Nombre IUPAC |
3-azatricyclo[3.3.1.01,5]nonane;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-7-4-8(7,3-1)6-9-5-7;/h9H,1-6H2;1H |
Clave InChI |
YIRFVCRZXURCLP-UHFFFAOYSA-N |
SMILES canónico |
C1CC23CC2(C1)CNC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)

![rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid](/img/structure/B13515625.png)

![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)

![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)


